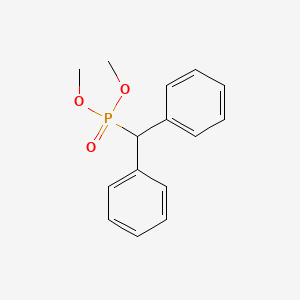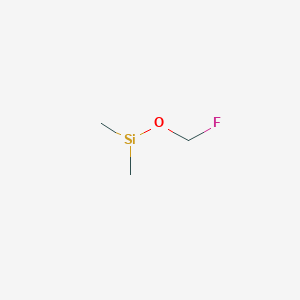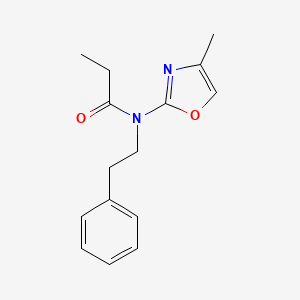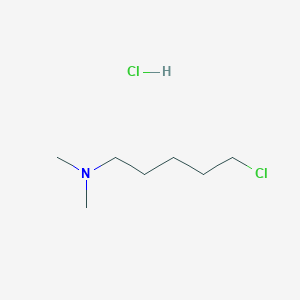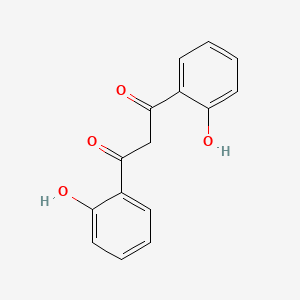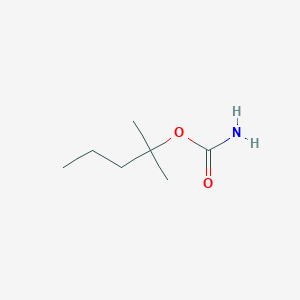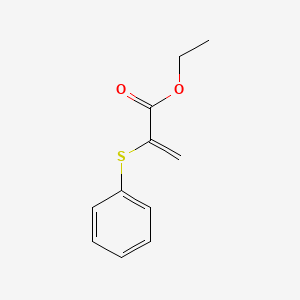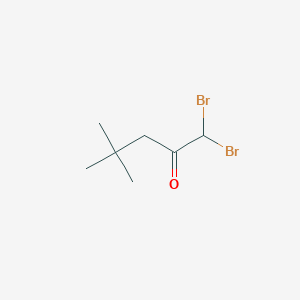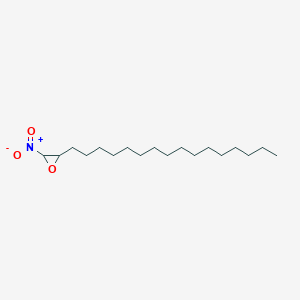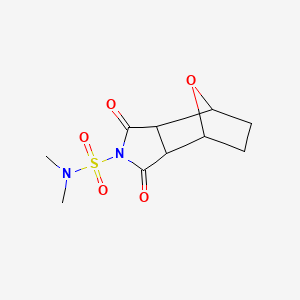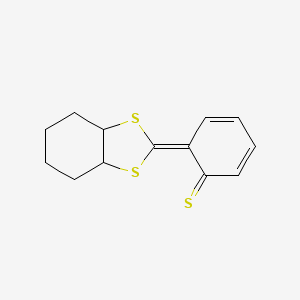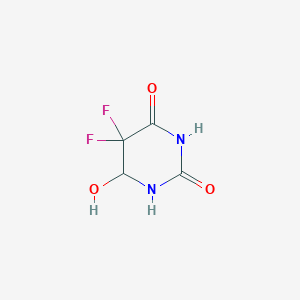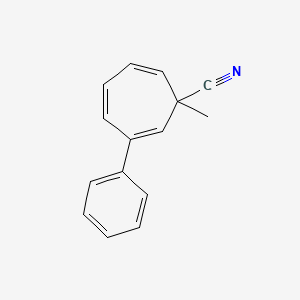
1-Methyl-3-phenylcyclohepta-2,4,6-triene-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-phenylcyclohepta-2,4,6-triene-1-carbonitrile is an organic compound characterized by a seven-membered ring structure with alternating double bonds, a phenyl group, a methyl group, and a nitrile group
準備方法
The synthesis of 1-Methyl-3-phenylcyclohepta-2,4,6-triene-1-carbonitrile can be achieved through several routes. One common method involves the reaction of cycloheptatriene with phenylmagnesium bromide, followed by the introduction of a nitrile group through a substitution reaction. The reaction conditions typically require anhydrous solvents and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
化学反応の分析
1-Methyl-3-phenylcyclohepta-2,4,6-triene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents like halogens or nitro groups.
Addition: The double bonds in the cycloheptatriene ring can undergo addition reactions with halogens or hydrogen halides, forming dihalo or halo derivatives.
Common reagents and conditions for these reactions include strong oxidizing agents, reducing agents, and catalysts like palladium or platinum. The major products formed depend on the specific reaction and conditions used.
科学的研究の応用
1-Methyl-3-phenylcyclohepta-2,4,6-triene-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in organometallic chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe for understanding biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 1-Methyl-3-phenylcyclohepta-2,4,6-triene-1-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity. The phenyl and cycloheptatriene rings provide a rigid framework that can interact with hydrophobic pockets in proteins, affecting their function.
類似化合物との比較
Similar compounds to 1-Methyl-3-phenylcyclohepta-2,4,6-triene-1-carbonitrile include:
Cycloheptatriene: A simpler structure without the phenyl, methyl, and nitrile groups.
Azulene: Composed of fused cyclopentadiene and cycloheptatriene rings, known for its aromatic properties.
Sesquifulvalene: Composed of linked cyclopentadiene and cycloheptatriene rings.
特性
CAS番号 |
52432-96-9 |
|---|---|
分子式 |
C15H13N |
分子量 |
207.27 g/mol |
IUPAC名 |
1-methyl-3-phenylcyclohepta-2,4,6-triene-1-carbonitrile |
InChI |
InChI=1S/C15H13N/c1-15(12-16)10-6-5-9-14(11-15)13-7-3-2-4-8-13/h2-11H,1H3 |
InChIキー |
BQGKCIBGFJHPHJ-UHFFFAOYSA-N |
正規SMILES |
CC1(C=CC=CC(=C1)C2=CC=CC=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


